6-Bromo-2-ethyl-8-fluoroquinazolin-4(3H)-one
Description
Properties
Molecular Formula |
C10H8BrFN2O |
|---|---|
Molecular Weight |
271.09 g/mol |
IUPAC Name |
6-bromo-2-ethyl-8-fluoro-3H-quinazolin-4-one |
InChI |
InChI=1S/C10H8BrFN2O/c1-2-8-13-9-6(10(15)14-8)3-5(11)4-7(9)12/h3-4H,2H2,1H3,(H,13,14,15) |
InChI Key |
YRAYETVKQRLSCE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC2=C(C=C(C=C2F)Br)C(=O)N1 |
Origin of Product |
United States |
Biological Activity
6-Bromo-2-ethyl-8-fluoroquinazolin-4(3H)-one is a compound belonging to the quinazolinone family, which has garnered attention due to its diverse biological activities. This article explores its synthesis, biological activities, including antifungal and anticancer properties, and structure-activity relationships (SAR) based on various studies.
Synthesis
The synthesis of 6-bromo-2-ethyl-8-fluoroquinazolin-4(3H)-one typically involves multi-step organic reactions, often starting from readily available precursors. The introduction of bromine and fluorine atoms is crucial for enhancing the biological activity of the quinazolinone scaffold.
Antifungal Activity
Research indicates that derivatives of quinazolinones exhibit significant antifungal properties. For instance, a study highlighted that related compounds showed strong activity against various fungi, including Fusarium oxysporum, Valsa mali, and Gibberella zeae, with effective concentrations around 50 μg/mL in vitro .
| Compound | Fungal Strain | Activity (μg/mL) |
|---|---|---|
| 6-Bromo-2-ethyl-8-fluoroquinazolin-4(3H)-one | F. oxysporum | 50 |
| 6-Bromo-2-ethyl-8-fluoroquinazolin-4(3H)-one | V. mali | 50 |
| 6-Bromo-2-ethyl-8-fluoroquinazolin-4(3H)-one | G. zeae | 50 |
Anticancer Activity
Another aspect of the biological profile of this compound is its potential anticancer activity. Quinazolinones have been studied for their ability to inhibit various cancer cell lines by targeting key signaling pathways. A recent study reported that similar compounds demonstrated potent inhibition against the epidermal growth factor receptor (EGFR), which is crucial in many cancers .
Key Findings:
- Inhibition of EGFR : The compound exhibited IC50 values as low as 0.2 nM against mutated forms of EGFR, indicating high potency.
Structure-Activity Relationships (SAR)
The biological activity of quinazolinones is significantly influenced by their structural modifications. The presence of halogens (like bromine and fluorine) and alkyl substituents can enhance their interaction with biological targets.
| Structural Feature | Effect on Activity |
|---|---|
| Bromine Substitution | Increases antifungal potency |
| Fluorine Substitution | Enhances anticancer activity |
| Ethyl Group | Modulates solubility and bioavailability |
Case Studies
- Antifungal Efficacy : In vitro assays demonstrated that the compound effectively inhibited the growth of pathogenic fungi, suggesting its potential as a therapeutic agent in treating fungal infections.
- Cancer Cell Line Studies : The compound was tested against various cancer cell lines, showing significant cytotoxic effects and highlighting its potential for development as an anticancer drug.
Scientific Research Applications
Antiviral Properties
Research indicates that 6-bromo-2-ethyl-8-fluoroquinazolin-4(3H)-one exhibits promising antiviral activity. It has been shown to inhibit viral replication mechanisms, making it a candidate for further investigation as an antiviral agent. The compound's structural features facilitate interactions with viral proteins, potentially disrupting their function and replication cycle.
Anticancer Activity
The compound has demonstrated significant anticancer properties through its ability to interact with specific kinases involved in cell proliferation and survival pathways. Studies have suggested that it can inhibit these kinases, thereby inducing apoptosis in cancer cells. This mechanism positions 6-bromo-2-ethyl-8-fluoroquinazolin-4(3H)-one as a valuable candidate for cancer therapy research.
Antimicrobial Applications
6-Bromo-2-ethyl-8-fluoroquinazolin-4(3H)-one has been evaluated for its antimicrobial activity against various bacterial and fungal strains. Preliminary studies indicate that the compound may inhibit the growth of certain pathogens, suggesting potential applications in the development of new antimicrobial agents .
Synthesis and Modifications
The synthesis of 6-bromo-2-ethyl-8-fluoroquinazolin-4(3H)-one typically involves multi-step reactions that allow for the introduction of various functional groups. This versatility enables the creation of analogs with enhanced biological activities, broadening its potential applications in medicinal chemistry .
Structure–Activity Relationship Studies
Investigations into the structure–activity relationship (SAR) of quinazolinone derivatives have highlighted the importance of specific substitutions on biological activity. The unique halogen substitutions and ethyl group in 6-bromo-2-ethyl-8-fluoroquinazolin-4(3H)-one contribute to its distinct reactivity and biological profile compared to related compounds .
Potential as a Cardiovascular Agent
Emerging research suggests that derivatives of quinazolinones, including 6-bromo-2-ethyl-8-fluoroquinazolin-4(3H)-one, may have applications in cardiovascular medicine. These compounds could serve as molecular antagonists or active agents targeting specific pathways involved in cardiovascular diseases .
Photoluminescent Probes
Recent studies have explored the use of quinazolinone derivatives as photoluminescent probes for detecting metal ions such as Fe³⁺ and Ag⁺. The ability to modify these compounds for specific applications enhances their utility in analytical chemistry and environmental monitoring .
Comparison with Similar Compounds
Structural and Physical Properties
Key Observations :
- Halogenation : The 8-fluoro substituent in the target compound may reduce metabolic degradation compared to bromine at the same position (e.g., in 6,8-dibromo analogs ).
- Spectral Data: IR spectra for analogs show characteristic C=O stretches near 1680 cm⁻¹, while NH₂ groups (e.g., in 3-amino derivatives) exhibit peaks ~3448 cm⁻¹ .
Challenges and Opportunities
- Bioavailability : The ethyl group in the target compound may improve lipid solubility but could also hinder water solubility, requiring formulation optimization.
- Toxicity: Halogenated quinazolinones (e.g., bromo/chloro analogs) may exhibit higher toxicity compared to non-halogenated variants, necessitating detailed safety studies .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
